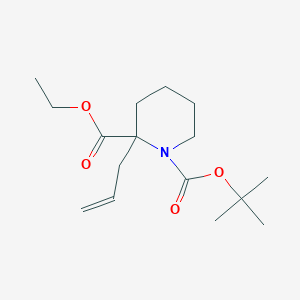

2-Allyl-1-Boc-pipecolic acid ethyl ester

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

2-Allyl-1-Boc-pipecolic acid ethyl ester is a chemical compound with the molecular formula C16H27NO4. It is a derivative of pipecolic acid, which is a six-membered ring containing a nitrogen atom. The compound is often used in organic synthesis and pharmaceutical research due to its unique structural properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Allyl-1-Boc-pipecolic acid ethyl ester typically involves the protection of pipecolic acid followed by allylation. One common method includes:

Protection of Pipecolic Acid: Pipecolic acid is first protected using tert-butoxycarbonyl (Boc) anhydride in the presence of a base such as triethylamine. This step results in the formation of 1-Boc-pipecolic acid.

Allylation: The protected pipecolic acid is then subjected to allylation using allyl bromide in the presence of a base like potassium carbonate. This step introduces the allyl group to the nitrogen atom.

Esterification: Finally, the compound is esterified using ethanol and a catalyst such as sulfuric acid to form this compound.

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory synthesis but are scaled up and optimized for higher yields and purity. These methods often involve continuous flow reactors and automated systems to ensure consistent quality and efficiency.

Chemical Reactions Analysis

Types of Reactions

2-Allyl-1-Boc-pipecolic acid ethyl ester can undergo various chemical reactions, including:

Oxidation: The allyl group can be oxidized to form an epoxide or an aldehyde.

Reduction: The ester group can be reduced to an alcohol using reducing agents like lithium aluminum hydride.

Substitution: The Boc protecting group can be removed under acidic conditions to yield the free amine.

Common Reagents and Conditions

Oxidation: Reagents such as m-chloroperoxybenzoic acid (m-CPBA) for epoxidation or pyridinium chlorochromate (PCC) for aldehyde formation.

Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

Substitution: Trifluoroacetic acid (TFA) or hydrochloric acid (HCl) for Boc deprotection.

Major Products Formed

Epoxide: Formed from the oxidation of the allyl group.

Aldehyde: Formed from the oxidation of the allyl group.

Alcohol: Formed from the reduction of the ester group.

Free Amine: Formed from the deprotection of the Boc group.

Scientific Research Applications

Asymmetric Synthesis

Stereoselective Reactions

The compound serves as a versatile intermediate in stereoselective reactions. For instance, it can be utilized in the Claisen rearrangement to synthesize γ,δ-unsaturated carbonyl compounds. This reaction has been optimized using Lewis acids such as Ni(OTf)₂, which facilitates high yields and enantioselectivities in the formation of products from allyl vinyl ethers . The ability to control stereochemistry is crucial for developing compounds with specific biological activities.

Dynamic Resolution

Research has indicated that 2-Allyl-1-Boc-pipecolic acid ethyl ester can be employed in dynamic resolution processes, allowing for the effective separation of enantiomers. This application is particularly valuable when synthesizing chiral drugs where one enantiomer may exhibit desired therapeutic effects while the other may not .

Pharmaceutical Development

Drug Design and Development

The compound's structural attributes make it a potential candidate for drug design. Its derivatives have been investigated for their pharmacological properties, particularly as inhibitors or modulators of biological targets. For example, studies have shown that pipecolic acid derivatives can exhibit activity against various enzymes, making them suitable for further development into therapeutic agents .

Biosynthetic Pathways

this compound has been studied within biosynthetic pathways involving enzymes like arylmalonate decarboxylase. These enzymes facilitate enantioselective transformations that are essential for producing complex natural products . The insights gained from such studies can guide the design of novel compounds with enhanced efficacy and specificity.

Building Block in Complex Molecule Construction

Synthesis of Natural Products

The compound is increasingly recognized as a valuable building block in the synthesis of complex natural products. Its ability to participate in various coupling reactions allows chemists to construct intricate molecular architectures efficiently. For instance, it has been implicated in the synthesis of alkaloids and other biologically active compounds through strategic functionalization .

Ester Coupling Reactions

Ester coupling reactions involving this compound have been highlighted as a significant challenge in organic synthesis. However, successful applications have been documented where this compound plays a pivotal role in assembling larger frameworks necessary for drug candidates .

Case Studies

Mechanism of Action

The mechanism of action of 2-Allyl-1-Boc-pipecolic acid ethyl ester depends on its specific application. In enzyme inhibition studies, the compound may interact with the active site of the enzyme, blocking substrate access and inhibiting enzyme activity. The allyl group can also participate in covalent bonding with target molecules, leading to modifications in their structure and function.

Comparison with Similar Compounds

2-Allyl-1-Boc-pipecolic acid ethyl ester can be compared with other pipecolic acid derivatives:

1-Boc-pipecolic acid: Lacks the allyl group, making it less reactive in certain chemical reactions.

2-Allyl-pipecolic acid: Does not have the Boc protecting group, making it more reactive but less stable.

1-Boc-2-methyl-pipecolic acid ethyl ester: Contains a methyl group instead of an allyl group, leading to different reactivity and applications.

The uniqueness of this compound lies in its combination of the Boc protecting group and the allyl group, which provides a balance of stability and reactivity, making it a versatile compound in organic synthesis and pharmaceutical research.

Biological Activity

2-Allyl-1-Boc-pipecolic acid ethyl ester is a derivative of pipecolic acid, characterized by its unique structural features that include an allyl group and a tert-butoxycarbonyl (Boc) protecting group. This compound has garnered attention in organic synthesis and pharmaceutical research due to its potential biological activities, particularly in enzyme inhibition and drug development.

- Molecular Formula : C16H27NO4

- Molecular Weight : 297.39 g/mol

- CAS Number : 2010955-43-6

Synthesis

The synthesis of this compound typically involves several steps:

- Protection of Pipecolic Acid : Pipecolic acid is protected using Boc anhydride.

- Allylation : The protected compound undergoes allylation with allyl bromide.

- Esterification : The final step involves esterification with ethanol in the presence of a catalyst.

Enzyme Inhibition

Research indicates that this compound may act as an enzyme inhibitor. The mechanism involves interaction with the active site of enzymes, potentially blocking substrate access and inhibiting their activity. This property is particularly valuable in developing therapeutic agents targeting specific enzymatic pathways.

Antimicrobial Properties

Preliminary studies suggest that derivatives of pipecolic acid, including this compound, exhibit antimicrobial activity against various bacterial strains. The compound's structural features may enhance its efficacy against resistant bacteria, making it a candidate for further investigation in antibiotic development.

Study on Antimicrobial Activity

A study evaluated the antimicrobial properties of several pipecolic acid derivatives, including this compound. The results indicated that this compound showed significant activity against Pseudomonas aeruginosa and Acinetobacter baumannii, with minimum inhibitory concentrations (MICs) ranging from 0.25 to 0.5 mg/dL, suggesting its potential as a lead compound in antibiotic research .

Enzyme Inhibition Research

In another study focusing on enzyme inhibition, researchers investigated the effects of this compound on serine β-lactamases. The compound demonstrated competitive inhibition with IC50 values in the low micromolar range, indicating its potential utility in combating β-lactamase-mediated antibiotic resistance .

Comparison with Related Compounds

The biological activity of this compound can be compared with other pipecolic acid derivatives:

| Compound | Structure | Biological Activity |

|---|---|---|

| This compound | Structure | Significant enzyme inhibition and antimicrobial properties |

| 1-Boc-pipecolic Acid | Lacks allyl group | Lower reactivity and biological activity |

| 2-Allyl-Pipecolic Acid | No Boc protecting group | More reactive but less stable |

The unique combination of the Boc protecting group and the allyl moiety in this compound provides a balance between stability and reactivity, enhancing its potential applications in drug development.

Properties

IUPAC Name |

1-O-tert-butyl 2-O-ethyl 2-prop-2-enylpiperidine-1,2-dicarboxylate |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H27NO4/c1-6-10-16(13(18)20-7-2)11-8-9-12-17(16)14(19)21-15(3,4)5/h6H,1,7-12H2,2-5H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CIJLMTWZPMPZHX-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1(CCCCN1C(=O)OC(C)(C)C)CC=C |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H27NO4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

297.39 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.